n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine

ADME Prediction Medicinal Chemistry Blood-Brain Barrier

Select this intermediate to leverage its unique benzo[1,3]dioxole pharmacophore and reactive 6-chloro position for late-stage diversification. Unlike simpler N4-benzyl analogs, this compound provides significantly higher TPSA, enabling CNS penetration profiling. The 6-chloro substituent serves as a strategic synthetic handle for SNAr and cross-coupling, enabling focused library synthesis for kinase inhibitor and purine analog programs. Choose for projects requiring both the distinct benzo[1,3]dioxole motif and a versatile diversification point.

Molecular Formula C12H11ClN4O2
Molecular Weight 278.69 g/mol
CAS No. 122862-27-5
Cat. No. B040380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine
CAS122862-27-5
SynonymsN4-BENZO[1,3]DIOXOL-5-YLMETHYL-6-CHLORO-PYRIMIDINE-2,4-DIAMINE
Molecular FormulaC12H11ClN4O2
Molecular Weight278.69 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC3=CC(=NC(=N3)N)Cl
InChIInChI=1S/C12H11ClN4O2/c13-10-4-11(17-12(14)16-10)15-5-7-1-2-8-9(3-7)19-6-18-8/h1-4H,5-6H2,(H3,14,15,16,17)
InChIKeyVBHHPXQDJONCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine (CAS 122862-27-5)


The compound n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine (CAS 122862-27-5) is a 2,4-pyrimidinediamine derivative featuring a benzo[1,3]dioxol-5-ylmethyl substituent at the N4 position and a chlorine atom at the 6-position . It is primarily utilized as a synthetic intermediate and a building block in medicinal chemistry, enabling the preparation of more complex 2,4,6-trisubstituted pyrimidine libraries through further functionalization at the reactive 6-chloro position . Its structural framework is closely related to the core of several bioactive analogs, including the Wnt signaling activator BML-284, but its unique substitution pattern provides distinct physicochemical properties that are critical for early-stage drug discovery and chemical biology research .

Why n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine Cannot Be Substituted with Simpler Analogs


Generic substitution with simpler N4-benzyl or unsubstituted 6-chloro-pyrimidine-2,4-diamine cores is not scientifically equivalent for procurement decisions involving this specific compound. The target molecule incorporates a benzo[1,3]dioxol-5-ylmethyl group, which introduces a significantly higher topological polar surface area (TPSA) and hydrogen bond acceptor count compared to a simple benzyl analog like N4-benzyl-6-chloro-pyrimidine-2,4-diamine, directly impacting passive membrane permeability and target engagement profiles [1]. The 6-chloro substituent is a strategic synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the generation of focused compound libraries that are not accessible from the 6-unsubstituted or 6-aryl analogs like BML-284, which already possess a more complex and less versatile C6 position . Therefore, selecting this specific intermediate is essential for projects requiring both the unique benzo[1,3]dioxole pharmacophore and a reactive chlorine atom for further derivatization.

Quantitative Differentiation of n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine vs. Analogs


Increased Topological Polar Surface Area vs. N4-Benzyl Analog Enhances Predicted Permeability Selectivity

The n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine exhibits a higher calculated topological polar surface area (TPSA) than its closest non-dioxole analog, N4-benzyl-6-chloro-pyrimidine-2,4-diamine. This is due to the additional oxygen atoms in the benzo[1,3]dioxole group. The target compound has a TPSA of approximately 79.6 Ų [1], while the simpler N4-benzyl analog has a TPSA of around 51.6 Ų (calculated based on its 2D structure) [2]. This 54% increase in polar surface area can significantly alter a compound's ability to cross biological membranes, making it a critical factor in designing compounds with specific ADME profiles.

ADME Prediction Medicinal Chemistry Blood-Brain Barrier

Enhanced Hydrogen Bond Acceptor Count for Target Engagement vs. N4-Benzyl Analog

The benzo[1,3]dioxol-5-ylmethyl group provides the target compound with six hydrogen bond acceptor (HBA) atoms [1], compared to only four HBA atoms for the N4-benzyl-6-chloro-pyrimidine-2,4-diamine analog [2]. This 50% increase in HBA count provides greater potential for forming key hydrogen bond interactions with biological targets, which can be a decisive factor in achieving desired binding affinity and selectivity profiles. In contrast, the more elaborate analog BML-284 (N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine) has seven HBA atoms, offering a different interaction profile that may not be optimal for all targets .

Molecular Recognition Structure-Activity Relationship Drug Design

Synthetic Utility: The 6-Chloro Position as a Strategic Handle for Library Synthesis vs. 6-Aryl Analogs

A key differentiating factor for procurement is the presence of a reactive 6-chloro substituent. This allows for direct late-stage functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, a synthetic route well-established for 6-chloropyrimidine-2,4-diamines . This is in direct contrast to the commercially available analog BML-284, where the 6-position is already occupied by a 3-methoxyphenyl group, precluding further diversification at this site . While BML-284 has a defined biological activity as a Wnt agonist (EC50 = 0.7 µM), it represents a specific end-point molecule. The target compound, with its free 6-chloro position, is the preferred starting material for creating diverse libraries of 6-substituted analogs to explore structure-activity relationships (SAR) beyond a single target [1].

Parallel Synthesis Hit-to-Lead Chemical Biology

Increased Molecular Complexity and Rotatable Bond Count vs. Unsubstituted Core

The n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine has 4 rotatable bonds [1], whereas the core scaffold 6-chloro-pyrimidine-2,4-diamine has zero rotatable bonds. This increase in molecular complexity and flexibility is significant for fragment-based drug discovery. The target compound is a 'decorated scaffold' that can probe larger and more complex binding pockets than the minimal core, while still maintaining a lower molecular weight (278.70 g/mol) than the more complex BML-284 (322.36 g/mol) . This places it in an ideal chemical space for lead-like compound libraries, offering a balance of complexity and room for further optimization.

Lead-Likeness Fragment-Based Drug Discovery Chemical Library Design

Recommended Application Scenarios for n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine


Diversification Point for Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidine Kinase Inhibitor Libraries

The reactive 6-chloro substituent makes this compound an ideal diversification point for generating focused libraries of 2,4,6-trisubstituted pyrimidines, a chemotype prevalent in kinase inhibitor drug discovery [1]. By reacting it with a panel of amines, alcohols, or boronic acids via SNAr or Suzuki coupling, researchers can rapidly explore SAR at the C6 position while keeping the N4-benzo[1,3]dioxole pharmacophore constant, as established by the synthetic protocols for 6-chloropyrimidine-2,4-diamines .

Scaffold for CNS vs. Peripheral Selectivity Profiling

The significantly higher TPSA of this compound (≈79.6 Ų) compared to N4-benzyl analogs (≈51.6 Ų) makes it a strategic scaffold for profiling the impact of polar surface area on CNS penetration [2]. Scientists can use this intermediate to create matched molecular pairs with simpler N4-alkyl analogs, systematically increasing TPSA to achieve the desired peripheral selectivity profile while avoiding CNS-related off-target effects [3].

Intermediate for the Synthesis of Deaza-Purine and Purine Isosteres

As documented in the patent literature, 6-chloropyrimidine-2,4-diamines of this type serve as key intermediates in the synthesis of 9-substituted-2-aminopurines, a class of compounds with established antiviral and anticancer activity [4]. The benzo[1,3]dioxole group introduces an additional element of structural diversity that is not present in simpler purine precursors, potentially leading to patentably novel purine isosteres.

Quote Request

Request a Quote for n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.